Lomatin

Enantioselective synthesis Pyranocoumarin stereochemistry Chiral resolution

Lomatin (CAS 1147-25-7), also known as (±)-Lomatin or Xanthogalol, is a naturally occurring dihydropyranocoumarin with the IUPAC name 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]benzopyran-2-one. The compound is a member of the coumarin class of secondary metabolites and has been identified in multiple plant sources including Coleonema album, Angelica species (particularly Angelica gigas), and Lomatium nuttallii.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 1147-25-7
Cat. No. B073374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomatin
CAS1147-25-7
Synonyms(-)-(3'S)-lomatin
lomatin
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
InChIInChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3
InChIKeyUJSHBYQGQRPVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lomatin (CAS 1147-25-7): Technical Baseline and Procurement-Relevant Specifications for the Pyranocoumarin Research Compound


Lomatin (CAS 1147-25-7), also known as (±)-Lomatin or Xanthogalol, is a naturally occurring dihydropyranocoumarin with the IUPAC name 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h][1]benzopyran-2-one [1]. The compound is a member of the coumarin class of secondary metabolites and has been identified in multiple plant sources including Coleonema album, Angelica species (particularly Angelica gigas), and Lomatium nuttallii [2]. Lomatin is commercially available as a research-grade reference standard, typically supplied at purity levels ≥98% (HPLC) with CAS 1147-25-7 and molecular weight 246.26 g/mol .

Workflow Chiral reference-standard workflow and enantiomer-comparison studies
Selection Stereochemical-control study fit; reported ee context supports enantiomer attribution review
Use Context Phytochemical standardization support and synthetic precursor reactivity review

Why Generic Pyranocoumarin Substitution Is Not Valid: Stereochemical and Quantitative Differentiation Requirements for Lomatin


Substituting Lomatin with structurally related pyranocoumarins such as decursin, decursinol angelate, marmesin, or seselin is scientifically invalid for several reasons. Lomatin possesses a distinct stereochemical configuration at the C-3′ position, and the synthesis of enantiomerically pure (-)-(3′S)-lomatin requires specialized enantioselective methodology achieving 97% enantiomeric excess (ee) [1]. In plant-derived extracts, Lomatin constitutes approximately 10.25% of the coumarin fraction in Angelica gigas, a quantifiably different abundance profile compared to dominant analogs decursin (29.34%) and decursinol angelate (16.83%) [2]. Furthermore, Lomatin serves as a distinct synthetic precursor to dihydro-oroselone via perchloric acid-catalyzed rearrangement, a reactivity pathway not shared by its dehydration product seselin [3]. These stereochemical, quantitative compositional, and reactivity distinctions preclude simple in-class substitution without compromising experimental reproducibility.

Target
Common Substitutes
Lomatin

Enantiopure or racemic pyranocoumarin; distinct 3′-stereochemical configuration and perchloric acid rearrangement reactivity

Decursin / Decursinol Angelate

Dominant Angelica coumarins differ in abundance profile and may not represent lomatin-specific stereochemical attribution

Lomatin

Precursor to dihydro-oroselone via acid-catalyzed rearrangement

Seselin

Dehydration product of lomatin; does not undergo the same rearrangement, limiting synthetic route transfer

(-)-(3′S)-Lomatin

Enantiomerically enriched standard (97% ee reported)

Racemic (±)-Lomatin

Racemic mixture may confound stereochemical interpretation in SAR assays

Lomatin Quantitative Differentiation Evidence: Stereochemical Purity, Natural Abundance, and Derivative Performance Data


Enantioselective Synthesis Benchmark: (-)-(3′S)-Lomatin Achieves 97% ee vs. Racemic (±)-Lomatin Mixtures

Lomatin can be synthesized with high enantioselectivity, achieving 97% enantiomeric excess (ee) for the (-)-(3′S) enantiomer using a concise three-step synthesis from 7-hydroxycoumarin, compared to standard commercially available racemic (±)-lomatin mixtures which contain both enantiomers in approximately equal proportions [1].

Enantiomeric Purity
Head-to-head
97% ee for (-)-(3′S)-lomatin vs. racemic (±)-lomatin (0% ee)
Supports enantiomer-attribution review
Three-step synthesis from 7-hydroxycoumarin; overall yield 57%
Enantioselective synthesis Pyranocoumarin stereochemistry Chiral resolution

Quantitative Abundance in Angelica gigas: Lomatin (10.25%) vs. Decursin (29.34%) and Decursinol Angelate (16.83%)

In solvent-free solid injector (SFSI) GC-MS analysis of Angelica gigas (Korean danggui), lomatin constitutes 10.25% of the identified volatile coumarin fraction, positioning it as the third most abundant pyranocoumarin after decursin (29.34%) and decursinol angelate (16.83%), and slightly more abundant than marmesin (9.33%) [1].

Phytochemical Abundance
Head-to-head
Lomatin: 10.25% of coumarin fraction in A. gigas
Lomatin 10.3% Decursin 29.3% Others
Reported compositional context supports extract standardization
SFSI GC-MS analysis of Angelica gigas rhizome volatile fraction
Phytochemical standardization Angelica gigas extract Coumarin profiling

Derivative Cytoprotective Activity: Caffeoyllomatin Protects Against t-BHP-Induced Oxidative Damage in HepG2 Cells

A caffeoyl acid-conjugated derivative of lomatin, caffeoyllomatin, demonstrated efficient protection against cell damage induced by tert-butyl hydroperoxide (t-BHP) in HepG2 hepatocellular carcinoma cells, outperforming other coumarin derivatives tested in the same structure-activity relationship study [1].

Derivative Cytoprotection
Class-level
Caffeoyllomatin reported efficient protection vs. t-BHP in HepG2 cells
Supports derivatization scaffold review; data to verify for lomatin itself
SAR study, qualitative comparison among coumarin derivatives
Cytoprotection Hepatoprotection Oxidative stress

Commercial Purity Specification: Lomatin Reference Standard ≥98% (HPLC) vs. Research-Grade Analogs

Commercially available lomatin reference standards are routinely supplied at purity levels ≥98% as determined by HPLC analysis, a specification that meets or exceeds the purity thresholds typical for research-grade coumarin reference materials used in analytical method development and quantification studies .

Commercial Purity
Specification review
≥98% (HPLC)
Meets typical research-grade coumarin reference standard thresholds
Vendor specification; independent verification recommended
Reference standard Analytical quality control HPLC purity

Synthetic Versatility: Lomatin as Precursor to Dihydro-oroselone with Near-Quantitative Conversion

Lomatin undergoes acid-catalyzed rearrangement to yield dihydro-oroselone (II) in nearly quantitative yield when treated with perchloric acid, whereas the dehydration product seselin (IV) does not undergo this rearrangement, highlighting a distinct reactivity profile that enables lomatin to serve as a specific synthetic precursor [1].

Synthetic Reactivity
Head-to-head
Near-quantitative conversion to dihydro-oroselone with HClO₄
Precursor reactivity context; seselin shows no conversion
Perchloric acid-catalyzed rearrangement pathway
Chemical derivatization Coumarin rearrangement Synthetic precursor

Lomatin Procurement Scenarios: Evidence-Based Research and Analytical Applications


Enantioselective Synthesis and Chiral SAR Studies

Researchers conducting stereochemical investigations of pyranocoumarin pharmacology should procure enantiopure (-)-(3′S)-lomatin (97% ee) rather than racemic (±)-lomatin. The availability of a validated enantioselective synthetic route from 7-hydroxycoumarin [1] enables controlled studies where stereochemical contribution to biological activity can be isolated. This scenario applies to academic medicinal chemistry laboratories and pharmaceutical R&D groups performing structure-activity relationship (SAR) analyses on coumarin-based lead compounds.

Angelica gigas Extract Standardization and Quantitative Phytochemical Analysis

Analytical laboratories and quality control facilities validating Angelica gigas (Korean danggui) botanical extracts require lomatin reference standards for accurate quantification. Given that lomatin constitutes 10.25% of the coumarin fraction alongside decursin (29.34%) and decursinol angelate (16.83%) [2], it serves as a critical marker compound for comprehensive phytochemical profiling. Procurement of high-purity (≥98% HPLC) lomatin supports GC-MS and LC-MS/MS method development for extract standardization and batch-to-batch consistency assessment.

Synthetic Intermediate for Coumarin-Derived Compound Libraries

Synthetic organic chemistry groups generating coumarin derivative libraries for biological screening should consider lomatin as a versatile starting material. Its near-quantitative conversion to dihydro-oroselone under perchloric acid treatment [3] provides access to a distinct structural scaffold not readily available from other pyranocoumarins such as seselin. Additionally, the demonstrated cytoprotective activity of caffeoyllomatin against oxidative damage [4] validates lomatin as a promising core structure for further derivatization aimed at hepatoprotective and antioxidant applications.

Application
Selection Property
Validation Focus
Enantioselective synthesis and chiral SAR studies
Enantiomer-attribution review
Chiral separation and reported ee verification
Angelica gigas extract standardization
Analytical reference standard suitability
Quantitative profiling and batch-consistency control
Synthetic intermediate for coumarin libraries
Scaffold reactivity review
Rearrangement pathway and derivative characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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